Diisopropylamine hydrobromide
Overview
Description
Diisopropylamine hydrobromide is an organic compound with the chemical formula C6H16BrN. It is a white to light yellow powder or crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylamine hydrobromide can be synthesized through the reaction of diisopropylamine with hydrobromic acid. The reaction typically involves the following steps:
- Diisopropylamine is dissolved in an appropriate solvent, such as ethanol or water.
- Hydrobromic acid is slowly added to the solution while maintaining a controlled temperature.
- The reaction mixture is stirred until the formation of the hydrobromide salt is complete.
- The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diisopropylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Acid-Base Reactions: As a salt of a weak base (diisopropylamine) and a strong acid (hydrobromic acid), it can react with bases to form diisopropylamine and the corresponding bromide salt.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Acid-Base Reactions: Common bases used include sodium hydroxide and potassium hydroxide.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an alkyl halide can produce a tertiary amine.
Acid-Base Reactions: The major products are diisopropylamine and the corresponding bromide salt.
Scientific Research Applications
Diisopropylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: It can be used in the synthesis of biologically active molecules and as a buffer in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of diisopropylamine hydrobromide involves its ability to act as a nucleophile in substitution reactions. The diisopropylamine moiety can donate a pair of electrons to an electrophile, leading to the formation of new chemical bonds. The hydrobromide ion acts as a counterion, stabilizing the overall structure of the compound .
Molecular Targets and Pathways:
Nucleophilic Substitution: The primary molecular target is the electrophilic center of the reacting molecule.
Acid-Base Reactions: The primary molecular target is the proton (H+) from the acid or base involved in the reaction.
Comparison with Similar Compounds
Diisopropylamine hydrobromide can be compared with other similar compounds, such as:
Diisopropylamine Hydrochloride: Similar in structure but with a chloride ion instead of a bromide ion. It has similar reactivity but different solubility and stability properties.
Triisopropylamine: A tertiary amine with three isopropyl groups. It is bulkier and less reactive in nucleophilic substitution reactions.
N,N-Diisopropylethylamine:
Uniqueness: this compound is unique due to its specific combination of diisopropylamine and hydrobromic acid, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJXMUOJNZXYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30321-74-5 | |
Record name | Diisopropylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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